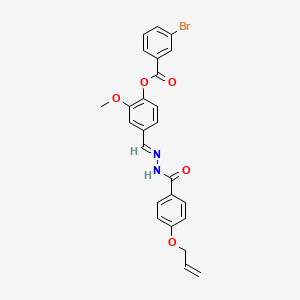![molecular formula C12H15F2NO2 B12043748 Ethyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate](/img/structure/B12043748.png)
Ethyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(2,3-difluorobenzyl)amino]propanoate, AldrichCPR is a chemical compound with the empirical formula C12H15F2NO2 and a molecular weight of 243.25 . This compound is known for its unique structure, which includes a difluorobenzyl group attached to an amino propanoate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Ethyl 3-[(2,3-difluorobenzyl)amino]propanoate typically involves the reaction of 2,3-difluorobenzylamine with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as column chromatography .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the reactive nature of the starting materials and intermediates.
Chemical Reactions Analysis
Ethyl 3-[(2,3-difluorobenzyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-[(2,3-difluorobenzyl)amino]propanoate is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research on this compound includes its potential use as a precursor for drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2,3-difluorobenzyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group enhances its binding affinity and specificity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule being studied .
Comparison with Similar Compounds
Ethyl 3-[(2,3-difluorobenzyl)amino]propanoate can be compared with other similar compounds, such as:
Ethyl 3-[(2,5-difluorobenzyl)amino]propanoate: This compound has a similar structure but with the fluorine atoms positioned differently on the benzyl ring, which can affect its chemical properties and reactivity.
Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate: Another structural isomer with different fluorine atom positions, leading to variations in its interaction with molecular targets.
Ethyl 3-[(2-chlorobenzyl)amino]propanoate: This compound has a chlorine atom instead of fluorine, which can significantly alter its chemical behavior and biological activity.
These comparisons highlight the uniqueness of Ethyl 3-[(2,3-difluorobenzyl)amino]propanoate in terms of its specific fluorine atom positions and their impact on the compound’s properties and applications.
Properties
Molecular Formula |
C12H15F2NO2 |
|---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
ethyl 3-[(2,3-difluorophenyl)methylamino]propanoate |
InChI |
InChI=1S/C12H15F2NO2/c1-2-17-11(16)6-7-15-8-9-4-3-5-10(13)12(9)14/h3-5,15H,2,6-8H2,1H3 |
InChI Key |
YLLNKMSYJMQYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNCC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12043672.png)







![Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12043712.png)


![methyl 4-{[(4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B12043726.png)
![N,N-dimethyl-4-[(E)-2-(1-methyl-2,1-benzoxazol-1-ium-3-yl)ethenyl]aniline;perchlorate](/img/structure/B12043729.png)
![8-[benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043731.png)
